1-((2-(1h-Pyrazol-1-yl)ethyl)amino)-3-(1h-pyrazol-1-yl)propan-2-ol
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Overview
Description
1-((2-(1h-Pyrazol-1-yl)ethyl)amino)-3-(1h-pyrazol-1-yl)propan-2-ol is a synthetic organic compound that features two pyrazole rings Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(1h-Pyrazol-1-yl)ethyl)amino)-3-(1h-pyrazol-1-yl)propan-2-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Alkylation: The pyrazole ring can be alkylated using an appropriate alkyl halide under basic conditions.
Amination: Introduction of the amino group can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-((2-(1h-Pyrazol-1-yl)ethyl)amino)-3-(1h-pyrazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC or KMnO4.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the pyrazole rings to pyrazolines.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or CrO3 in acidic conditions.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation would yield a ketone or aldehyde, while reduction could yield a fully saturated compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrazole-containing compounds.
Medicine: Potential therapeutic applications due to the biological activity of pyrazole derivatives.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-((2-(1h-Pyrazol-1-yl)ethyl)amino)-3-(1h-pyrazol-1-yl)propan-2-ol would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The compound could inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(1H-Pyrazol-1-yl)ethanol: A simpler pyrazole derivative with a hydroxyl group.
1-(2-(1H-Pyrazol-1-yl)ethyl)amine: A pyrazole derivative with an amino group.
3-(1H-Pyrazol-1-yl)propan-2-ol: A pyrazole derivative with a hydroxyl group on a different carbon.
Uniqueness
1-((2-(1h-Pyrazol-1-yl)ethyl)amino)-3-(1h-pyrazol-1-yl)propan-2-ol is unique due to the presence of two pyrazole rings and both amino and hydroxyl functional groups. This combination of features can lead to unique chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C11H17N5O |
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Molecular Weight |
235.29 g/mol |
IUPAC Name |
1-pyrazol-1-yl-3-(2-pyrazol-1-ylethylamino)propan-2-ol |
InChI |
InChI=1S/C11H17N5O/c17-11(10-16-7-2-4-14-16)9-12-5-8-15-6-1-3-13-15/h1-4,6-7,11-12,17H,5,8-10H2 |
InChI Key |
TYQNDMAQNNUBRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)CCNCC(CN2C=CC=N2)O |
Origin of Product |
United States |
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